Superior In Vitro Growth Inhibition vs. Tazarotene and ATRA in Malignant Melanoma TRCs
WYC-209 exhibits significantly greater antiproliferative activity against malignant murine melanoma tumor-repopulating cells (TRCs) than the class III retinoid Tazarotene or the natural agonist all-trans-retinoic acid (ATRA). The compound achieves an IC50 of 0.19 μM (190 nM) in a dose-dependent manner, and at 10 μM concentration, colony growth inhibition is statistically superior to that of 10 μM Tazarotene (P < 1.1e-7) [1][2]. This differential potency is further underscored by vendor technical validation confirming 'better inhibition of cancer cell growth and proliferation than Tazarotene or ATRA' .
| Evidence Dimension | Antiproliferative potency (IC50 and colony growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.19 μM (190 nM); 10 μM treatment significantly reduces colony size (P < 0.0004 vs DMSO) and is superior to 10 μM Tazarotene (P < 1.1e-7) |
| Comparator Or Baseline | Tazarotene 10 μM; ATRA (all-trans-retinoic acid) — quantitative comparison of colony growth inhibition |
| Quantified Difference | WYC-209 10 μM vs Tazarotene 10 μM: P < 1.1e-7; WYC-209 demonstrates qualitatively better inhibition than ATRA in the same model |
| Conditions | B16-F1 murine melanoma TRCs cultured in 90-Pa fibrin gels, 5-day treatment |
Why This Matters
For researchers requiring maximal suppression of drug-resistant tumor-repopulating cells, WYC-209 provides a 52.6‑fold greater potency margin (10 μM / 0.19 μM IC50) and statistically validated superiority over the clinically used Tazarotene, reducing the risk of experimental failure due to insufficient target engagement.
- [1] Chen, J. et al. Inhibition of cancer stem cell like cells by a synthetic retinoid. Nat. Commun. 9, 1406 (2018). View Source
- [2] Fig. 2. Colony growth of TRCs was abrogated by WYC-209. Nat. Commun. 9, 1406 (2018). View Source
